5-bromo-3-methyl-N-(prop-2-yn-1-yl)furan-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-(prop-2-yn-1-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives This compound is characterized by a furan ring substituted with a bromine atom, a methyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-(prop-2-yn-1-yl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: The methyl group is introduced at the 3-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The carboxylic acid group at the 2-position is converted to the carboxamide by reacting with prop-2-yn-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the prop-2-yn-1-yl group, resulting in debromination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.
Major Products
Oxidation: Epoxides, alcohols, or carboxylic acids.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Azides, thiols, or other substituted furans.
Scientific Research Applications
5-bromo-3-methyl-N-(prop-2-yn-1-yl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-(prop-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may facilitate covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with similar structural features but different substituents.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a prop-2-yn-1-yl group but differs in the core structure.
Uniqueness
5-bromo-3-methyl-N-(prop-2-yn-1-yl)furan-2-carboxamide is unique due to its specific combination of substituents on the furan ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-prop-2-ynylfuran-2-carboxamide |
InChI |
InChI=1S/C9H8BrNO2/c1-3-4-11-9(12)8-6(2)5-7(10)13-8/h1,5H,4H2,2H3,(H,11,12) |
InChI Key |
KTHHGGXPPWQSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)NCC#C |
Origin of Product |
United States |
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